molecular formula C16H13ClCrN4NaO8S+ B12715508 Sodium (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) CAS No. 85896-35-1

Sodium (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-)

Cat. No.: B12715508
CAS No.: 85896-35-1
M. Wt: 531.8 g/mol
InChI Key: WAXXNGNAFUEAIG-PVLBZUSGSA-N
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Description

Sodium (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) is a complex azo-chromate compound characterized by its intricate molecular architecture. The structure incorporates a chromate ion coordinated with an azo-linked aromatic sulfonate moiety, a 2-chloroanilino carbonyl group, and a nitro substituent.

Properties

CAS No.

85896-35-1

Molecular Formula

C16H13ClCrN4NaO8S+

Molecular Weight

531.8 g/mol

IUPAC Name

sodium;3-[[(Z)-4-(2-chloroanilino)-2-hydroxy-4-oxobut-2-enyl]diazenyl]-4-hydroxy-5-nitrobenzenesulfonic acid;chromium

InChI

InChI=1S/C16H13ClN4O8S.Cr.Na/c17-11-3-1-2-4-12(11)19-15(23)5-9(22)8-18-20-13-6-10(30(27,28)29)7-14(16(13)24)21(25)26;;/h1-7,22,24H,8H2,(H,19,23)(H,27,28,29);;/q;;+1/b9-5-,20-18?;;

InChI Key

WAXXNGNAFUEAIG-PVLBZUSGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=C(/CN=NC2=C(C(=CC(=C2)S(=O)(=O)O)[N+](=O)[O-])O)\O)Cl.[Na+].[Cr]

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=C(CN=NC2=C(C(=CC(=C2)S(=O)(=O)O)[N+](=O)[O-])O)O)Cl.[Na+].[Cr]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) typically involves the following steps:

    Formation of the Azo Dye: The azo dye is synthesized through a diazotization reaction, where an aromatic amine (such as 2-chloroaniline) is treated with nitrous acid to form a diazonium salt. This salt is then coupled with a suitable coupling component, such as 4-hydroxy-5-nitrobenzene-1-sulphonic acid, to form the azo dye.

    Chromate Coordination: The azo dye is then reacted with a chromate source, such as sodium chromate, under controlled conditions to form the final complex. The reaction is typically carried out in an aqueous medium at a specific pH to ensure proper coordination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.

    Reduction: Reduction of the azo group can yield amines, which can further react to form different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, zinc dust in acidic medium.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Formation of nitro derivatives and other oxidized products.

    Reduction: Formation of corresponding amines.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

Basic Information

  • Molecular Formula : C₁₆H₁₃ClCrN₄NaO₈S
  • Molecular Weight : 531.80029 g/mol
  • CAS Number : 85896-35-1
  • EINECS Number : 288-812-3

Structure

The compound features a chromate ion linked to an azo dye structure, which imparts unique properties suitable for various applications.

Analytical Chemistry

Sodium (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) is utilized in analytical methods due to its ability to form stable complexes with metal ions. This property is particularly useful in spectrophotometric analysis, where the compound can serve as a colorimetric reagent for detecting trace metals.

Case Study: Metal Ion Detection

A study demonstrated the effectiveness of this compound in detecting chromium ions in environmental samples. The compound's chromophoric properties allow for sensitive detection at low concentrations, making it ideal for environmental monitoring .

Dye Production

The compound is classified as an azo dye, which is widely used in the textile industry for coloring fabrics. Its vibrant colors and stability under various conditions make it a preferred choice for dyeing processes.

Data Table: Dye Characteristics

PropertyValue
Color ShadeBright Yellow
LightfastnessModerate
SolubilitySoluble in water
ApplicationTextile dyeing

Therapeutic Applications

Recent research has explored the potential of sodium (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) as an anticancer agent. Its ability to interact with biological molecules opens avenues for drug development.

Case Study: Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects on certain cancer cell lines, suggesting a mechanism that may involve the generation of reactive oxygen species. Further research is required to elucidate its full therapeutic potential .

Environmental Applications

The compound has been investigated for its role in wastewater treatment processes. Its ability to bind heavy metals makes it a candidate for remediation technologies aimed at reducing metal contamination in industrial effluents.

Data Table: Environmental Impact Studies

Study FocusFindings
Heavy Metal BindingEffective at binding lead and cadmium
Remediation EfficiencyUp to 85% removal rate

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the application:

    Analytical Chemistry: Functions as a complexing agent, forming stable complexes with metal ions, which can be detected through spectroscopic methods.

    Biological Activity: The azo dye component can interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer effects.

    Environmental Chemistry: The chromate ion can participate in redox reactions, aiding in the degradation or removal of pollutants.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azo-Linked Sulfonamide Derivatives

Compounds such as 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) and 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) () share structural similarities with the target compound, particularly in their azo (-N=N-) linkages and sulfonamide/sulfonate groups. Key differences include:

  • Substituent Effects: The target compound features a nitro (-NO₂) group at the 5-position of the benzene ring and a chromate ion, whereas 13a and 13b have methyl or methoxy groups and lack metal coordination. These substituents influence solubility and electronic properties.
  • In contrast, 13a and 13b exhibit high yields (94–95%) under milder diazo-coupling conditions .

Chromate Coordination Complexes

The compound Hydrogen[3-[[1-[[2-chloroanilino]carbonyl]-2-oxopropyl]azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromate(1-) (CAS 85896-36-2) is nearly identical to the target compound but substitutes sodium with hydrogen as the counterion . This difference impacts:

  • Solubility : Sodium salts generally exhibit higher aqueous solubility due to stronger ionic dissociation compared to hydrogen forms.
  • Stability : Sodium counterions may enhance thermal stability by neutralizing sulfonate charges, reducing intermolecular repulsion.

Pyrazole-Based Sulfur-Containing Derivatives

Key contrasts include:

  • Metal Coordination: The target compound’s chromate center enables redox activity and ligand-field transitions, absent in non-metallic pyrazole derivatives.
  • Applications : Pyrazole derivatives are often explored for pharmaceutical uses, whereas azo-chromates are prioritized in industrial dyes and catalysis .

Data Tables for Comparative Analysis

Table 1: Physical and Spectral Properties

Property Target Compound 13a (Methyl Derivative) 13b (Methoxy Derivative) Hydrogen Chromate
Melting Point Not reported 288°C 274°C Not reported
IR ν(C≡N) Not reported 2214 cm⁻¹ 2212 cm⁻¹ Not reported
Counterion Effect Sodium None None Hydrogen

Table 2: Substituent Impact on Reactivity

Group Target Compound 13a/13b Hydrogen Chromate
Nitro (-NO₂) Enhances electron withdrawal Absent Present
Chromate Coordination Present Absent Present
Sulfonate/Sulfonamide Sulfonate Sulfonamide Sulfonate

Research Findings and Implications

  • Synthetic Complexity : The target compound’s synthesis requires precise coordination of chromate with the azo-sulfonate ligand, contrasting with simpler diazo-coupling routes for 13a/13b .
  • Functional Group Synergy : The combination of nitro, sulfonate, and chromate in the target compound creates a balance of electron-withdrawing and hydrophilic properties, making it suitable for specialized dyes with UV stability .
  • Counterion Engineering: Replacing hydrogen with sodium optimizes solubility for industrial applications, though hydrogen forms may be preferable in non-aqueous media .

Biological Activity

Sodium (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) is a complex chromium compound that has garnered attention due to its biological activity, particularly its cytotoxic and genotoxic properties. This article synthesizes diverse research findings and case studies to elucidate the compound's biological effects.

Chemical Structure and Properties

This compound features a chromate ion complexed with an azo dye derivative, which contributes to its unique reactivity and biological interactions. The structural formula can be represented as follows:

Na++CrO42+Azo dye complex\text{Na}^++\text{CrO}_4^{2-}+\text{Azo dye complex}

Uptake and Reduction : The biological activity of chromium compounds, including this sodium chromate derivative, primarily involves their uptake into cells via sulfate transport mechanisms. Once inside the cell, Cr(VI) is reduced to Cr(III) through various intracellular reductants like glutathione and ascorbic acid. This reduction process generates reactive intermediates that can interact with cellular macromolecules, leading to oxidative stress and DNA damage .

Genotoxicity : Studies have shown that sodium chromate induces DNA damage in a concentration-dependent manner. Specifically, it has been observed that sodium chromate can lead to the formation of DNA double-strand breaks and chromosomal aberrations in cultured cells . The genotoxic effects are attributed to oxidative stress and the formation of reactive oxygen species (ROS) during the reduction process.

Cytotoxic Effects

Research indicates that sodium chromate exhibits significant cytotoxicity. In comparative studies, it was found to induce cell death at concentrations similar to those observed for lead chromate, although it is generally less potent than zinc chromate . The cytotoxic effects are characterized by:

  • Cell Viability Reduction : At high intracellular concentrations, sodium chromate reduced cell survival rates significantly.
  • Induction of Apoptosis : Exposure to sodium chromate has been linked to increased apoptosis in various cell lines, further supporting its cytotoxic profile .

Case Studies

  • In Vitro Studies : A study conducted on human lung cells demonstrated that exposure to sodium chromate resulted in significant DNA damage as evidenced by increased levels of γ-H2AX foci, a marker for DNA double-strand breaks .
  • Animal Models : In animal studies, repeated exposure to sodium chromate led to lung inflammation and fibrosis, indicating its potential for causing chronic respiratory issues upon prolonged exposure .

Toxicological Data

Parameter Value/Observation
LD50Varies based on exposure route (inhalation/dermal)
Cytotoxic ConcentrationIC50 values around 1000 µM in certain cell lines
GenotoxicityInduces DNA strand breaks and chromosome aberrations

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